

# Fentonium Bromide: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Fentonium*

Cat. No.: *B1248990*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fentonium** bromide, a quaternary ammonium anticholinergic agent. The information presented herein is intended to support research, development, and scientific understanding of this compound.

InChIKey: MPLNGQBULSHWQW-QRAMOEPWSA-M[1]

## Physicochemical Properties

**Fentonium** bromide is a crystalline solid.[2] Key physicochemical data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C31H34BrNO4	[2][3][4]
Molecular Weight	564.52 g/mol	[3][4]
CAS Number	5868-06-4	[2][3][4]
Appearance	White to off-white solid	[5]
Melting Point	193-194 °C or 203-205 °C (decomposition)	[2]
Optical Rotation	$[\alpha]_{D23} = -5.68^{\circ}$ (c = 5 in DMF)	[2]
Solubility	Soluble in DMSO (130 mg/mL with sonication)	[5]

## Pharmacological Profile

**Fentonium** bromide is a potent anticholinergic agent with antispasmodic and anti-ulcerogenic properties.[3] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors.[3] Additionally, it has been reported to be an allosteric blocker of  $\alpha12\beta\gamma\epsilon$  nicotinic receptors and a K(+)-channel opener.[3]

## In Vivo Efficacy

Species	Dosage	Route of Administration	Effect	Reference
Rats	1 mg/kg	Intravenous (i.v.)	Inhibition of gastric acid secretion	[5]
Rats	1 mg/kg	Intraperitoneal (i.p.)	Prevention of stress ulcers	[5]

## Toxicological Data

The acute toxicity of **Fentonium** bromide has been evaluated in mice.

Route of Administration	LD50 (mg/kg)	Reference
Intravenous (i.v.)	12.1	[2]
Subcutaneous (s.c.)	>400	[2]
Oral	>400	[2]

## Experimental Protocols

### Synthesis of Fentionium Bromide

The synthesis of **Fentionium** bromide has been described in the chemical literature and patents. A general approach involves the quaternization of a tropane derivative with a suitable alkylating agent. One reported synthesis involves the reaction of N-(4-phenylphenacyl)-l-hyoscyamine with a methylating agent. For a detailed, step-by-step protocol, researchers should consult the primary literature, such as the patents GB 1026640 and US 3356682.[2]

### General Protocol for In Vitro Anticholinergic Activity Assay (e.g., Guinea Pig Ileum)

This protocol describes a classic method for assessing the anticholinergic activity of a compound in an isolated organ bath, a standard procedure for this class of drugs.

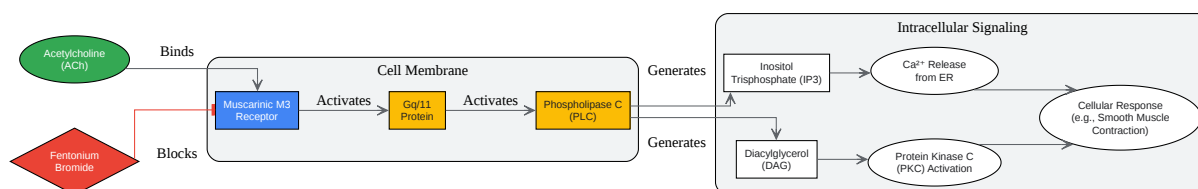
- **Tissue Preparation:** A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- **Contraction Induction:** The tissue is allowed to equilibrate under a resting tension. Contractions are induced by the addition of a muscarinic agonist, such as acetylcholine or carbachol, in a cumulative concentration-response manner.
- **Antagonist Incubation:** The tissue is washed to restore baseline tension. **Fentionium** bromide is then added to the organ bath at a specific concentration and incubated for a predetermined period.
- **Agonist Challenge:** In the presence of **Fentionium** bromide, a second cumulative concentration-response curve to the muscarinic agonist is generated.

- Data Analysis: The rightward shift in the concentration-response curve caused by **Fentonium** bromide is quantified. A Schild plot analysis can be performed to determine the pA<sub>2</sub> value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC<sub>50</sub> value.

## Signaling Pathways and Workflows

### Anticholinergic Signaling Pathway at the Muscarinic M3 Receptor

**Fentonium** bromide, as a muscarinic antagonist, blocks the binding of acetylcholine (ACh) to the M3 muscarinic receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. The diagram below illustrates the canonical signaling pathway that is inhibited by **Fentonium** bromide.

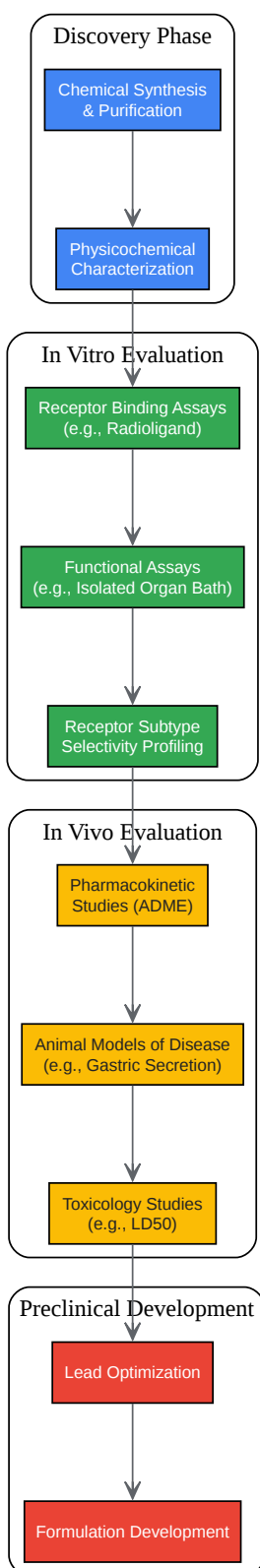


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Caption: Anticholinergic action of **Fentonium** bromide at the M3 receptor.

## General Experimental Workflow for Anticholinergic Drug Discovery

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of a novel anticholinergic agent like **Fentonium** bromide.



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Caption: A generalized workflow for anticholinergic drug discovery.

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